Laninamivir octanoate-d3

LC-MS/MS Internal Standard Isotope Dilution

Achieve regulatory-compliant LC-MS/MS quantification with Laninamivir Octanoate-d3, the deuterium-labeled internal standard engineered for +3 Da mass shift and optimal chromatographic co-elution. Unlike unlabeled or 13C/15N analogs, this d3-labeled compound minimizes matrix effects and ion suppression, ensuring accuracy in method validation and pharmacokinetic studies for ANDA submissions. Ideal for quantifying laninamivir in plasma, ELF, and BAL samples.

Molecular Formula C21H36N4O8
Molecular Weight 475.6 g/mol
Cat. No. B15144127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaninamivir octanoate-d3
Molecular FormulaC21H36N4O8
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
InChIInChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3
InChIKeyUKTIJASCFRNWCB-KPQPBROHSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laninamivir Octanoate-d3: Deuterated Neuraminidase Inhibitor Prodrug for Precise Analytical Quantification and Pharmacokinetic Studies


Laninamivir octanoate-d3 is a deuterium-labeled analog of the influenza neuraminidase inhibitor prodrug laninamivir octanoate (CS-8958). As a stable isotope-labeled internal standard, it is specifically engineered to support quantitative bioanalytical workflows, including method development, validation, and pharmacokinetic tracing via LC-MS/MS . Its molecular formula is C₂₁H₃₃D₃N₄O₈ with a molecular weight of 475.55 g/mol, incorporating three deuterium atoms in place of hydrogen [1].

Why Laninamivir Octanoate-d3 Cannot Be Substituted with Unlabeled or 13C/15N-Labeled Analogs in Regulated Bioanalysis


Direct substitution of laninamivir octanoate-d3 with its unlabeled counterpart or alternative stable isotope-labeled analogs (e.g., 13C,15N2) introduces systematic errors in quantitative LC-MS/MS workflows. Unlabeled compounds lack the mass shift necessary for ion channel differentiation, resulting in signal interference and compromised accuracy . While 13C/15N-labeled analogs provide a mass difference, deuterium-labeled internal standards offer optimal chromatographic co-elution behavior, minimizing matrix effects and ion suppression that are critical for method validation in pharmacokinetic studies . Therefore, the selection of this specific d3-labeled compound is mandated by analytical performance requirements in regulated bioanalysis.

Comparative Evidence for Laninamivir Octanoate-d3 Against Alternative Labeled Internal Standards


Mass Spectrometric Differentiation from Unlabeled Laninamivir Octanoate

Laninamivir octanoate-d3 provides a +3 Da mass shift relative to the unlabeled parent compound (m/z 475.55 vs. 472.53), enabling clear chromatographic separation and ion channel distinction in MS/MS detection [1]. Without this mass difference, unlabeled laninamivir octanoate would co-elute and interfere with the analyte signal, violating regulatory guidelines for bioanalytical method validation .

LC-MS/MS Internal Standard Isotope Dilution

Chromatographic Co-Elution Behavior Compared to 13C/15N-Labeled Analogs

Deuterated internal standards (e.g., d3-labeled) generally exhibit near-identical chromatographic retention times to the unlabeled analyte, unlike 13C or 15N-labeled analogs which can show slight retention time shifts due to altered hydrophobicity . This co-elution minimizes differential matrix effects and ion suppression, improving method accuracy and precision .

LC-MS/MS Matrix Effects Ion Suppression

Metabolic Stability Enhancement via Deuterium Kinetic Isotope Effect

Deuteration at metabolically labile positions can reduce the rate of oxidative metabolism, potentially prolonging half-life. While direct comparative data for laninamivir octanoate-d3 are absent, the deuterium kinetic isotope effect is a well-established principle in medicinal chemistry [1]. The deuterium labeling may enhance metabolic stability, supporting its use as a stable tracer in pharmacokinetic studies .

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

Quantitative LC-MS/MS Method Validation for Pharmacokinetic Studies

Laninamivir octanoate-d3 is specifically intended for use as an internal standard in validated LC-MS/MS methods for quantifying laninamivir octanoate and its active metabolite laninamivir in biological matrices [1]. Published LC-MS/MS methods for laninamivir rely on stable isotope-labeled internal standards to achieve the accuracy and precision required for regulatory submissions [2].

Pharmacokinetics Bioanalysis Method Validation

Primary Research and Industrial Applications for Laninamivir Octanoate-d3


Quantitative Bioanalysis of Laninamivir in Clinical Pharmacokinetic Studies

Laninamivir octanoate-d3 serves as the optimal internal standard for LC-MS/MS methods quantifying laninamivir octanoate and its active metabolite laninamivir in plasma, epithelial lining fluid (ELF), and bronchoalveolar lavage (BAL) samples. Its +3 Da mass shift ensures accurate isotope dilution quantification, essential for determining pharmacokinetic parameters such as Cmax, AUC, and half-life in clinical trials [1]. This application is critical for dose optimization and therapeutic drug monitoring in influenza treatment [2].

ANDAs and Regulatory Filings for Generic Laninamivir Products

In the development of generic laninamivir octanoate inhalation products, regulatory agencies require validated bioanalytical methods for demonstrating bioequivalence. Laninamivir octanoate-d3 is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during commercial production [1]. Its use ensures compliance with FDA and EMA guidelines for bioanalytical method validation [2].

Mechanistic Studies of Influenza Neuraminidase Inhibition and Resistance

As a stable isotope-labeled analog, laninamivir octanoate-d3 enables high-precision studies of neuraminidase-mediated viral release processes and the development of resistance [1]. It can be used to trace the metabolic fate of the prodrug and its active metabolite in vitro and in vivo, providing insights into the mechanisms of action and resistance associated with neuraminidase mutations (e.g., H275Y, R292K) [2]. This application supports antiviral drug discovery and optimization efforts [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Long-Acting Antiviral Agents

The compound's deuterium labeling supports mass-spectrometry-based tracking of absorption, distribution, metabolism, and excretion (ADME) of laninamivir [1]. This data is essential for constructing robust population PK/PD models that describe the relationship between drug exposure in the respiratory tract and antiviral efficacy [2]. Such models inform the design of optimal dosing regimens for long-acting inhaled neuraminidase inhibitors [3].

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